1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines phenoxy, propoxy, and benzodiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of potassium para-cresolate with phtalide to form 2-(4-methyl-phenoxymethyl)benzoic acid. This intermediate is then converted to its acid chloride form, which is subsequently reacted with ammonium thiocyanate to produce 2-(4-methyl-phenoxymethyl)benzoyl isothiocyanate. Finally, this compound is treated with primary aromatic amines to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial treatments.
Mechanism of Action
The mechanism of action of 2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-phenoxymethyl)benzoic acid: Shares a similar phenoxymethyl group.
2-Aminobenzothiazole: Contains a benzothiazole ring, similar to the benzodiazole ring in the target compound.
Uniqueness
2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of phenoxy, propoxy, and benzodiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(phenoxymethyl)-1-[(4-propoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C24H24N2O2/c1-2-16-27-21-14-12-19(13-15-21)17-26-23-11-7-6-10-22(23)25-24(26)18-28-20-8-4-3-5-9-20/h3-15H,2,16-18H2,1H3 |
InChI Key |
JBQPOQYSDNXBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.